molecular formula C23H15ClN2O4 B5907721 5-[(3-Chloro-4-hydroxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

5-[(3-Chloro-4-hydroxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5907721
M. Wt: 418.8 g/mol
InChI Key: CYRHZMDSLIJPCB-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-hydroxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a chloro-hydroxyphenyl group attached to a diazinane ring, which is further substituted with diphenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4-hydroxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with 1,3-diphenyl-1,3-diazinane-2,4,6-trione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts, such as Lewis acids or bases, can also enhance the reaction rate and selectivity. The final product is typically purified using techniques such as column chromatography or crystallization to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-hydroxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other functional groups such as amino or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

Scientific Research Applications

5-[(3-Chloro-4-hydroxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4-hydroxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(3-Chloro-4-hydroxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern and the presence of both chloro and hydroxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O4/c24-19-14-15(11-12-20(19)27)13-18-21(28)25(16-7-3-1-4-8-16)23(30)26(22(18)29)17-9-5-2-6-10-17/h1-14,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRHZMDSLIJPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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